4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile
Description
The compound 4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile (CAS: 2640950-00-9) is a purine derivative featuring a 9H-purin-6-yl core linked to a piperazine ring via a methyl group. Key structural elements include:
- A tetrahydrofuran (oxolan-2-yl)methyl substituent at the purine’s 9-position.
- A benzonitrile group attached to the piperazine via a methylene bridge. Its molecular formula is C22H25N7O, with a molecular weight of 403.48 g/mol .
Properties
IUPAC Name |
4-[[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c23-12-17-3-5-18(6-4-17)13-27-7-9-28(10-8-27)21-20-22(25-15-24-21)29(16-26-20)14-19-2-1-11-30-19/h3-6,15-16,19H,1-2,7-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXNZSOEPBGWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural and physicochemical differences between the target compound and key analogs:
Key Structural Differences and Implications
Substituent on Purine 9-Position :
- The target compound’s oxolan-2-yl (tetrahydrofuran) methyl group is a five-membered oxygen-containing ring , contrasting with the six-membered tetrahydro-2H-pyran-4-yl group in Compound 37 . The smaller oxolan ring may enhance binding pocket compatibility in certain targets due to reduced steric bulk.
- Compound 51 features a tetrahydro-2H-pyran-4-yl group directly on the purine’s 9-position, which increases lipophilicity compared to the benzonitrile-containing target compound .
Piperazine Modifications: The target compound’s piperazine is functionalized with a benzonitrile-methyl group, introducing an electron-withdrawing nitrile moiety. This contrasts with acylated piperazines in Compounds 35 and 37 (e.g., 3,3-dimethylbutanoyl or tetrahydro-2H-pyran-4-ylcarbonyl) . The nitrile group may influence hydrogen bonding or dipole interactions with biological targets.
Pharmacological and Physicochemical Properties
- Purity and Stability : Analogs in and exhibit >95% HPLC purity, suggesting robust synthetic protocols . The target compound’s purity is unspecified but likely comparable given its commercial availability .
- Bioactivity: Compounds 35–38 () and 51 () are designed as cannabidiol analogs or CB2 receptor agonists, implying neurological or anti-inflammatory applications . highlights NF-κB inhibition and antiproliferative effects in liver cancer cells for pyrido-oxazin analogs, but these are structurally distinct from the target compound .
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